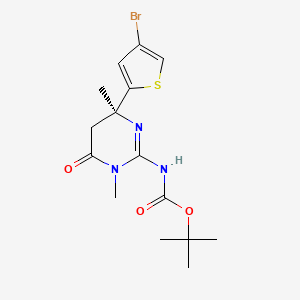
tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate: is a complex organic compound that belongs to the class of aryl halides This compound is characterized by the presence of a bromothiophene moiety, a tetrahydropyrimidinylidene core, and a tert-butyl carbamate group
Vorbereitungsmethoden
The synthesis of tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate involves multiple steps, typically starting with the preparation of the bromothiophene derivative. The synthetic route generally includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to obtain 4-bromothiophene.
Formation of Tetrahydropyrimidinylidene Core: The bromothiophene derivative is then reacted with appropriate reagents to form the tetrahydropyrimidinylidene core.
Introduction of tert-Butyl Carbamate Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydropyrimidinylidene core.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety and the tetrahydropyrimidinylidene core play crucial roles in binding to these targets, leading to modulation of their activity. The tert-butyl carbamate group may also contribute to the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate can be compared with other similar compounds, such as:
- tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate
- N-(tert-Butyl)-4’-(6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1’-biphenyl]-2-sulfonamide
These compounds share structural similarities, such as the presence of tert-butyl groups and heterocyclic cores, but differ in their specific functional groups and overall molecular architecture
Eigenschaften
Molekularformel |
C15H20BrN3O3S |
|---|---|
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
tert-butyl N-[(4S)-4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxo-5H-pyrimidin-2-yl]carbamate |
InChI |
InChI=1S/C15H20BrN3O3S/c1-14(2,3)22-13(21)17-12-18-15(4,7-11(20)19(12)5)10-6-9(16)8-23-10/h6,8H,7H2,1-5H3,(H,17,18,21)/t15-/m0/s1 |
InChI-Schlüssel |
ZFGZSOIICOAEPM-HNNXBMFYSA-N |
Isomerische SMILES |
C[C@]1(CC(=O)N(C(=N1)NC(=O)OC(C)(C)C)C)C2=CC(=CS2)Br |
Kanonische SMILES |
CC1(CC(=O)N(C(=N1)NC(=O)OC(C)(C)C)C)C2=CC(=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















